3-(3-Aminopropyl)-1,3-oxazolidin-2-one
Overview
Description
3-Aminopropyltriethoxysilane (APTES) is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Synthesis Analysis
APTES has been used in the synthesis of various materials. For instance, it was used in the synthesis of gold nanoparticles anchored on a silica substrate . APTES acted both as a functionalizing agent—anchoring metal ion on substrate—as well as a non-conventional reducing agent by heat treatment .Molecular Structure Analysis
The structural formula of APTES is C9H23NO3Si .Chemical Reactions Analysis
APTES has been used in various chemical reactions. For instance, it was used in the surface modification of cellulose nanofibrils (CNF) with different solvent systems (water, ethanol, and a mixture of both) .Physical And Chemical Properties Analysis
APTES has a molar mass of 221.372 g·mol −1, a density of 0.946 g/mL, a melting point of −70 °C, and a boiling point of 217 °C .Scientific Research Applications
Synthetic Organic Chemistry :
- The oxazolidin-2-one ring, which includes 3-(3-Aminopropyl)-1,3-oxazolidin-2-one, is a popular heterocycle framework in synthetic organic chemistry, known for its versatility in constructing five-membered rings. This framework is particularly noted for its mechanistic and stereochemical outcomes in various synthetic approaches (Zappia et al., 2007).
Antibacterial Agents :
- Oxazolidinones, including derivatives like 3-(3-Aminopropyl)-1,3-oxazolidin-2-one, have been studied as a new class of antibacterial agents. These compounds show promise due to their novel mechanism of action, which involves early inhibition of bacterial protein synthesis. This mechanism is distinct from many traditional antibiotics, making oxazolidinones effective against multidrug-resistant Gram-positive bacterial infections (Brickner et al., 1996).
Protein Synthesis Inhibition in Bacteria :
- Research on oxazolidinones, such as 3-(3-Aminopropyl)-1,3-oxazolidin-2-one, has revealed that they inhibit the formation of the initiation complex in bacterial translation systems. This inhibition prevents the formation of the N-formylmethionyl-tRNA–ribosome–mRNA ternary complex, effectively stopping protein synthesis in bacteria (Swaney et al., 1998).
Enzymatic Synthesis and Kinetic Modeling :
- Oxazolidin-2-one derivatives, including 3-(3-Aminopropyl)-1,3-oxazolidin-2-one, have been studied for their enzymatic synthesis using 2-aminoalcohols and dimethyl carbonate. This research provides insights into the reaction mechanism and kinetic modeling of consecutive reactions involving these compounds (Yadav & Pawar, 2014).
Potential in Drug Development :
- The oxazolidin-2-one structure, as found in 3-(3-Aminopropyl)-1,3-oxazolidin-2-one, has been explored in the context of drug development. For instance, research into the development of allosteric and mutant-specific inhibitors of IDH1 has utilized oxazolidin-2-one derivatives for their potential therapeutic applications (Levell et al., 2017).
Role in SARS-CoV-2 Inhibition :
- Oxazolidinone derivatives, including those related to 3-(3-Aminopropyl)-1,3-oxazolidin-2-one, have been investigated for their inhibitory activities against SARS-CoV-2 3CL protease. This research points to the potential of these compounds in the development of treatments for SARS and related viral infections (Zhao et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3-aminopropyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-2-1-3-8-4-5-10-6(8)9/h1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWMNQRJDFNOCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminopropyl)-1,3-oxazolidin-2-one | |
CAS RN |
1019391-02-6 | |
Record name | 3-(3-aminopropyl)-1,3-oxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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